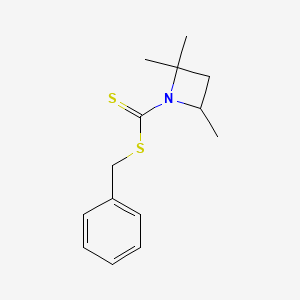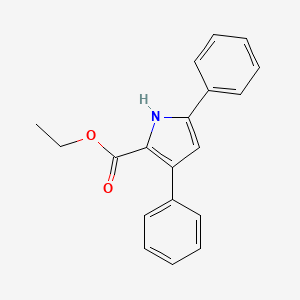![molecular formula C6H11NOSi B14646859 2-[(Trimethylsilyl)oxy]prop-2-enenitrile CAS No. 54276-53-8](/img/structure/B14646859.png)
2-[(Trimethylsilyl)oxy]prop-2-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((trimethylsilyl)oxy)propenenitrile is an organic compound with the molecular formula C6H11NOSi. It is characterized by the presence of a trimethylsilyl group bonded to an oxygen atom, which is further connected to a propenenitrile moiety. This compound is notable for its applications in organic synthesis, particularly as an intermediate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((trimethylsilyl)oxy)propenenitrile typically involves the reaction of acetyl cyanide with chlorotrimethylsilane in the presence of a base such as triethylamine. The reaction is carried out under a nitrogen atmosphere to prevent moisture from interfering with the reaction. The mixture is stirred at room temperature, and the product is isolated through distillation .
Industrial Production Methods
Industrial production of 2-((trimethylsilyl)oxy)propenenitrile follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
2-((trimethylsilyl)oxy)propenenitrile undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Addition Reactions: The nitrile group can participate in nucleophilic addition reactions, forming various derivatives.
Hydrolysis: The compound can be hydrolyzed to produce corresponding carboxylic acids and amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halides and bases are commonly used.
Addition Reactions: Nucleophiles like amines and alcohols are employed.
Hydrolysis: Acidic or basic conditions facilitate the hydrolysis process.
Major Products Formed
Substitution Reactions: Products include silyl ethers and other substituted derivatives.
Addition Reactions: Products include hydroxynitriles and other addition compounds.
Hydrolysis: Products include carboxylic acids and amines.
科学研究应用
2-((trimethylsilyl)oxy)propenenitrile is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the modification of biomolecules for analytical purposes.
Medicine: It is explored for its potential in drug development and synthesis.
Industry: It is employed in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-((trimethylsilyl)oxy)propenenitrile involves the interaction of its functional groups with various molecular targets. The trimethylsilyl group acts as a protecting group, preventing unwanted reactions during synthesis. The nitrile group can undergo nucleophilic addition, forming intermediates that participate in further reactions. The pathways involved include nucleophilic substitution and addition mechanisms .
相似化合物的比较
Similar Compounds
- 2-trimethylsilyloxyprop-2-enenitrile
- (1,1-Dimethyl-2-propynyl)oxy trimethylsilane
- Trimethylsilyl ethers
Uniqueness
2-((trimethylsilyl)oxy)propenenitrile is unique due to its combination of a trimethylsilyl group and a nitrile group, which imparts distinct reactivity and stability. This combination allows it to serve as a versatile intermediate in organic synthesis, offering advantages over similar compounds in terms of reactivity and ease of handling .
属性
CAS 编号 |
54276-53-8 |
|---|---|
分子式 |
C6H11NOSi |
分子量 |
141.24 g/mol |
IUPAC 名称 |
2-trimethylsilyloxyprop-2-enenitrile |
InChI |
InChI=1S/C6H11NOSi/c1-6(5-7)8-9(2,3)4/h1H2,2-4H3 |
InChI 键 |
SHZPCIDDIIAQKJ-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)OC(=C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Furan-2-yl)[1,3]oxazolo[5,4-b]pyridine](/img/structure/B14646779.png)
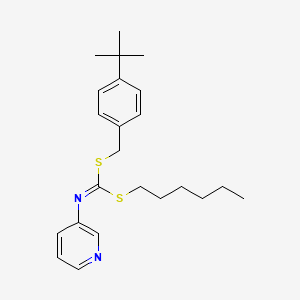
![Phosphonium, [thiobis(methylene)]bis[triphenyl-, dichloride](/img/structure/B14646797.png)

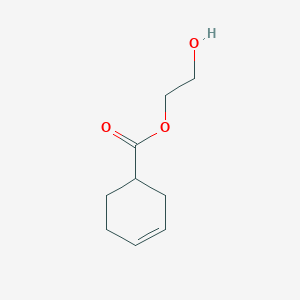
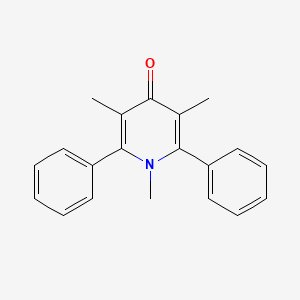

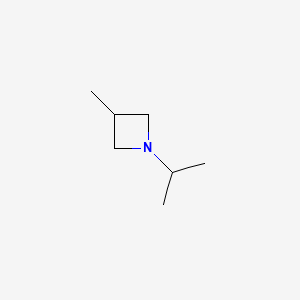
![Benzene, 1-methoxy-2-[(4-methoxyphenyl)methyl]-4-methyl-](/img/structure/B14646847.png)
